molecular formula C14H23NO2 B2399934 [2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine CAS No. 745007-45-8

[2-(3,4-Dimethoxyphenyl)ethyl](2-methylpropyl)amine

Cat. No.: B2399934
CAS No.: 745007-45-8
M. Wt: 237.343
InChI Key: RKPHYIIQNBDAMO-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)ethylamine: is an organic compound with the molecular formula C14H23NO2 and a molecular weight of 237.33792 g/mol . This compound is characterized by the presence of a dimethoxyphenyl group attached to an ethyl chain, which is further linked to a methylpropylamine group. It is a derivative of phenethylamine, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-Dimethoxyphenyl)ethylamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)ethylamine: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of secondary amines

    Substitution: Formation of substituted amines or other derivatives

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)ethylamine: has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)ethylamine: can be compared with other similar compounds, such as:

The uniqueness of 2-(3,4-Dimethoxyphenyl)ethylamine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-11(2)10-15-8-7-12-5-6-13(16-3)14(9-12)17-4/h5-6,9,11,15H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPHYIIQNBDAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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